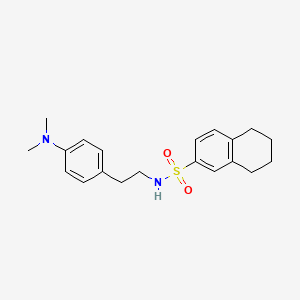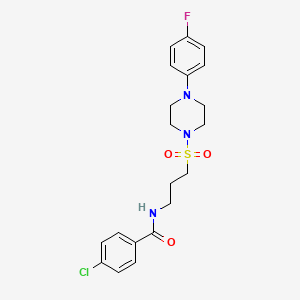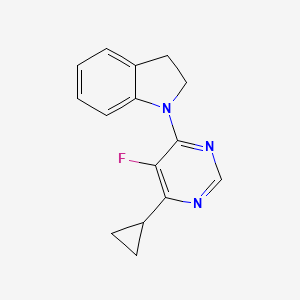
N-(4-(dimethylamino)phenethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Sulfonamides, for example, are known to undergo various reactions such as hydrolysis, acylation, and displacement .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, 2-[4-(Dimethylamino)phenyl]ethanol, a similar compound, is a crystalline powder with a melting point of 53.9 - 55.1 °C .
Aplicaciones Científicas De Investigación
Fluorescence Probe Technique
A study utilized a fluorescent probe, specifically N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, to investigate the binding of p-hydroxybenzoic acid esters (parabens) to bovine serum albumin. This approach provides a sensitive and rapid method to understand the nature of binding between parabens and proteins, highlighting the potential of sulfonamide derivatives in analyzing protein interactions (H. Jun, R. T. Mayer, C. Himel, L. Luzzi, 1971).
Molecular Imaging and Apoptosis
Another research application is found in the development of [18F]NST732, a fluorine-18-radiolabeled analog of 2-(5-(dimethylamino)naphthalene-1-sulfonamido)-2-(fluoromethyl)butanoic acid. This compound is part of the ApoSense family, capable of selectively targeting, binding, and accumulating within cells undergoing apoptotic cell death. This feature has implications for molecular imaging and monitoring antiapoptotic drug treatments (F. Basuli, Haitao Wu, Zhen‐Dan Shi, Bao Teng, Changhui Li, A. Sulima, Aaron B Bate, Philip Young, Mathew McMillan, G. Griffiths, 2012).
Synthetic Chemistry and Reaction Mechanisms
The oxidative dimerization of aminonaphthalenes, including derivatives similar to the compound , has been explored to produce dibenzo[a,h]phenazine and azonaphthalene derivatives. These compounds are interesting for their unique "proton sponge" properties and their potential applications in synthetic chemistry and the study of reaction mechanisms (M. Vlasenko, V. Ozeryanskii, A. F. Pozharskii, 2011).
Catalysis and Organic Synthesis
Sulfonamide derivatives have also been utilized in catalysis and organic synthesis. For example, the synthesis of tetrahydroisoquinolines, a scaffold present in various therapeutic agents, involves sulfonamide groups to facilitate specific reactions. This highlights the versatility of sulfonamide derivatives in facilitating complex synthetic processes (R. Bunce, Nicholas R. Cain, J. G. Cooper, 2012).
Magnetic Anisotropy in Coordination Chemistry
The study of cobalt(ii)-sulfonamide complexes has revealed insights into how systematic substitution on the sulfonamide ligand leads to variations in CoN4 coordination geometry. This research contributes to the understanding of magnetic anisotropy in coordination compounds, which is pivotal for designing new magnetic materials (Tao Wu, Yuan‐Qi Zhai, Yi‐Fei Deng, Wei‐Peng Chen, Tao Zhang, Yan‐Zhen Zheng, 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-22(2)19-10-7-16(8-11-19)13-14-21-25(23,24)20-12-9-17-5-3-4-6-18(17)15-20/h7-12,15,21H,3-6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQGDBXCVVFVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)
![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)

![2-(4-chlorophenyl)-N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide](/img/structure/B2871015.png)

![N1-isopropyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2871017.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2871018.png)
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)
![4-Chloro-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2871020.png)
![2-(3-fluorophenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2871021.png)